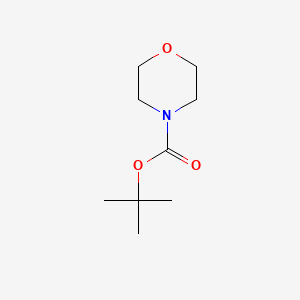

Tert-butyl Morpholine-4-carboxylate

CAS No.: 220199-85-9

Cat. No.: VC2036653

Molecular Formula: C9H17NO3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 220199-85-9 |

|---|---|

| Molecular Formula | C9H17NO3 |

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | tert-butyl morpholine-4-carboxylate |

| Standard InChI | InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)10-4-6-12-7-5-10/h4-7H2,1-3H3 |

| Standard InChI Key | JDDPITNKUXPLSB-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCOCC1 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCOCC1 |

Introduction

Tert-butyl Morpholine-4-carboxylate, with the CAS number 220199-85-9, is a chemical compound that has garnered attention in various fields of research due to its unique properties and potential applications. This compound is characterized by its molecular formula, C₉H₁₇NO₃, and molecular weight of 187.24 g/mol .

Synthesis and Preparation

The synthesis of Tert-butyl Morpholine-4-carboxylate often involves the reaction of morpholine derivatives with tert-butyl chloroformate under controlled conditions. This method ensures the formation of the desired product with high purity and yield.

Synthetic Routes

-

Reaction Conditions: The synthesis typically requires careful control of temperature, solvent choice, and reaction time to optimize yield and purity.

-

Reagents: Morpholine derivatives and tert-butyl chloroformate are key reagents in this synthesis.

-

Industrial Production: Large-scale synthesis involves optimizing reaction conditions for higher yields and purity while maintaining cost-effectiveness.

Chemical Reactions and Transformations

Tert-butyl Morpholine-4-carboxylate can undergo various chemical transformations, including hydrolysis, substitution, and reduction reactions. These reactions are crucial for modifying its structure to suit different applications.

Types of Reactions

-

Hydrolysis: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid under basic conditions.

-

Substitution: The tert-butyl group can be substituted with other functional groups using appropriate nucleophiles.

-

Reduction: The compound can be reduced to form different morpholine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

-

Oxidizing Agents: Not typically used for this compound, but could be relevant for modifying side chains.

-

Reducing Agents: Lithium aluminum hydride is commonly used for reduction reactions.

-

Nucleophiles: Used for substitution reactions to introduce new functional groups.

Biological and Medicinal Applications

While specific biological activities of Tert-butyl Morpholine-4-carboxylate are not extensively documented, its structural features suggest potential applications in medicinal chemistry. The morpholine ring is a common motif in pharmaceuticals, contributing to bioavailability and stability.

Potential Applications

-

Drug Development: The compound could serve as a scaffold for designing drugs with specific biological activities.

-

Enzyme Inhibition: Modifications to the compound might enable it to act as an enzyme inhibitor.

Safety and Handling

Tert-butyl Morpholine-4-carboxylate is classified with hazard statements H302, H315, H319, H332, and H335, indicating potential risks to human health and the environment . Proper handling involves wearing protective equipment and following precautionary statements P261, P280, and P305+P351+P338.

Hazard Information

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H332 | Harmful if inhaled. |

| H335 | May cause respiratory irritation. |

Synthesis and Reactions

| Reaction Type | Conditions/Reagents |

|---|---|

| Hydrolysis | Basic conditions |

| Substitution | Nucleophiles |

| Reduction | LiAlH₄ |

Biological Applications

| Application | Description |

|---|---|

| Drug Development | Scaffold for drugs |

| Enzyme Inhibition | Potential inhibitor |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume